Desloratadine-d4

Vue d'ensemble

Description

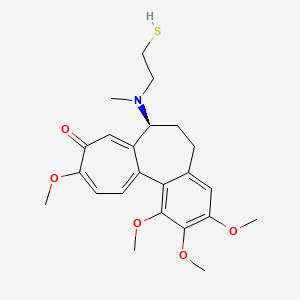

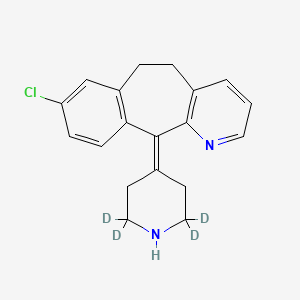

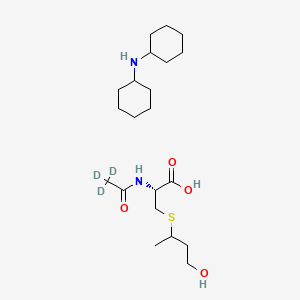

Desloratadine-d4 est une forme isotopiquement marquée de desloratadine, un antihistaminique de deuxième génération. La désignation « d4 » indique que le composé a été isotopiquement marqué avec du deutérium, un isotope stable de l'hydrogène. La desloratadine est largement utilisée pour traiter la rhinite allergique et l'urticaire chronique idiopathique en raison de son antagonisme sélectif du récepteur de l'histamine H1 .

Applications De Recherche Scientifique

Desloratadine-d4 has several applications in scientific research, particularly in pharmacokinetic and metabolism studies. The presence of deuterium can alter the drug’s metabolic pathways, providing insights into how it is processed in the body. It is also used in bioavailability studies to understand the absorption and distribution characteristics of desloratadine. Additionally, this compound is employed in drug interaction studies to evaluate its potential for interacting with drug-metabolizing enzymes or transporters .

Mécanisme D'action

Target of Action

Desloratadine-d4, like its parent compound Desloratadine, primarily targets the Histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions. This compound acts as a selective antagonist of these receptors, meaning it binds to these receptors and blocks their activation by histamine .

Mode of Action

This compound competes with free histamine for binding at H1-receptors in various tissues such as the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . By blocking the activation of H1 receptors, this compound prevents the effects of histamine, thereby alleviating the symptoms of allergic reactions .

Biochemical Pathways

The allergic response involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . This compound, by acting as a H1 receptor antagonist, can modulate these biochemical pathways involved in the allergic response . It may reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .

Pharmacokinetics

This compound, as an active metabolite of Loratadine, is well absorbed from the gut and reaches peak blood plasma concentrations after about three hours . It undergoes extensive metabolism by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The pharmacokinetics parameters suggest that the body’s exposure to active metabolites is much higher than to the prodrug with Loratadine, but much lower with Desloratadine .

Result of Action

The primary result of this compound’s action is the relief of symptoms of allergic reactions. By blocking the H1 receptors, it prevents the effects of histamine, which is directly implicated in the generation of allergic symptoms such as rhinorrhea, sneezing, congestion, nasal, ocular, and dermal pruritus, hives, and flushing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its distribution in the body can vary depending on the specific immune-regulatory tissues. It has been found that the concentrations of this compound and its active metabolites in the spleen were much higher than in the thymus . This suggests that the spleen, one of the sites where immune responses occur, might be a key environment influencing the action of this compound .

Safety and Hazards

Desloratadine-d4 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Desloratadine-d4, like desloratadine, is expected to interact with histamine H1 receptors . These receptors are widely distributed across immune cell subtypes and regulate numerous cellular functions involved in allergic inflammation and immune modulation . This compound may also reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .

Cellular Effects

This compound is likely to have similar cellular effects as desloratadine. Desloratadine has been shown to decrease cell viability of U251 human glioblastoma cell line and primary human glioblastoma cell culture by increasing intracellular reactive oxygen species and caspase activity . It also exerts dual cytotoxic effect inducing both apoptosis- and mTOR/AMPK-dependent cytotoxic autophagy in glioblastoma cells and primary glioblastoma cell culture .

Molecular Mechanism

This compound is expected to function similarly to desloratadine, which acts as a highly specific, long-acting H1-receptor agonist at its unique receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of the negative symptoms of allergies .

Temporal Effects in Laboratory Settings

The temporal effects of desloratadine, the parent compound of this compound, have been studied. Desloratadine has been shown to provide significant relief of symptoms of allergic rhinitis and urticaria at trough concentrations 24 hours after administration, consistent with its long half-life and prolonged H1 receptor occupancy .

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as desloratadine. Desloratadine is metabolized to 3-hydroxydesloratadine, involving N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely to be found in areas where histamine H1 receptors are located, such as the plasma membrane of immune cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la desloratadine-d4 implique la synthèse de la desloratadine suivie de l'incorporation du deutérium. Une méthode courante de synthèse de la desloratadine implique la déméthylation de la loratadine. Le processus comprend généralement la dissolution de la loratadine dans un solvant alcoolique sous protection d'azote, l'ajout d'hydroxyde de potassium et le chauffage pour initier la réaction de reflux. La température de réaction est contrôlée entre 70 et 100 °C jusqu'à ce que la réaction soit terminée. Le produit est ensuite extrait à l'aide d'un solvant d'acétate d'éthyle, puis cristallisé et recristallisé pour obtenir de la desloratadine pure .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound peut impliquer l'utilisation de sels d'acides organiques dans un cosolvant pour dissoudre la desloratadine brute. Le mélange est ensuite mis en réaction et la solution résultante est combinée à un adjuvant pharmaceutique dissous dans un solvant principal. Cette méthode assure une grande stabilité et pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La desloratadine-d4 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et sa dégradation.

Réactifs et conditions courants

Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4).

Substitution : Les réactions de substitution peuvent se produire en présence de nucléophiles ou d'électrophiles dans des conditions spécifiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des métabolites hydroxylés tels que la 6-hydroxy desloratadine, la 5-hydroxy desloratadine et la 3-hydroxy desloratadine .

Applications de la recherche scientifique

La this compound a plusieurs applications dans la recherche scientifique, en particulier dans les études de pharmacocinétique et de métabolisme. La présence de deutérium peut modifier les voies métaboliques du médicament, fournissant des informations sur la façon dont il est traité dans l'organisme. Il est également utilisé dans les études de biodisponibilité pour comprendre les caractéristiques d'absorption et de distribution de la desloratadine. De plus, la this compound est utilisée dans les études d'interactions médicamenteuses pour évaluer son potentiel d'interaction avec les enzymes ou les transporteurs du métabolisme des médicaments .

Mécanisme d'action

La this compound, comme la desloratadine, exerce ses effets en antagonisant sélectivement le récepteur de l'histamine H1. Cette action bloque la liaison de l'histamine, un médiateur clé des réactions allergiques, au récepteur H1 dans divers tissus tels que le tractus gastro-intestinal, l'utérus, les gros vaisseaux sanguins et les muscles lisses bronchiques. En empêchant la liaison de l'histamine, la this compound soulage les symptômes tels que la congestion nasale, les yeux larmoyants et les démangeaisons .

Comparaison Avec Des Composés Similaires

Composés similaires

Loratadine : Le composé parent de la desloratadine, également un antihistaminique de deuxième génération.

Cetirizine : Un autre antihistaminique de deuxième génération aux propriétés similaires.

Fexofénadine : Un antihistaminique non sédatif utilisé pour des indications similaires.

Lévocétirizine : Un énantiomère de la cétirizine ayant une efficacité similaire.

Unicité

La desloratadine-d4 est unique en raison de son marquage isotopique avec du deutérium, ce qui offre des avantages distincts dans les études pharmacocinétiques. Le marquage au deutérium peut modifier les voies métaboliques et améliorer la stabilité du composé, ce qui en fait un outil précieux dans la recherche .

Propriétés

IUPAC Name |

13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-MKQHWYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661893 | |

| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381727-29-3 | |

| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the significance of using Desloratadine-d4 in the LC-MS/MS method for analyzing Desloratadine and its metabolite?

A1: this compound serves as an internal standard in the LC-MS/MS method described in the research paper []. An internal standard is a compound that is chemically similar to the analyte of interest but differs slightly in isotopic composition, typically containing heavy isotopes like deuterium. In this case, this compound is used to account for variations during sample preparation and ionization in the mass spectrometer. By comparing the signal ratios of the analyte (Desloratadine and 3-hydroxy Desloratadine) to the internal standard (this compound and 3-Hydroxy this compound), researchers can achieve more accurate and reliable quantification of these compounds in human plasma [].

Q2: How does the use of this compound contribute to the validation parameters of the analytical method?

A2: The incorporation of this compound as an internal standard directly enhances the validity and reliability of the LC-MS/MS method. By mitigating variations arising from sample processing and ionization, it contributes to improved accuracy and precision values for the assay. The research paper demonstrates that the method, utilizing this compound, achieves impressive accuracy and precision values, fulfilling the stringent requirements for bioanalytical method validation []. This underscores the importance of this compound in ensuring the robustness and confidence in the quantitative analysis of Desloratadine and its metabolite in biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

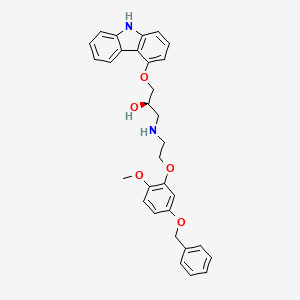

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

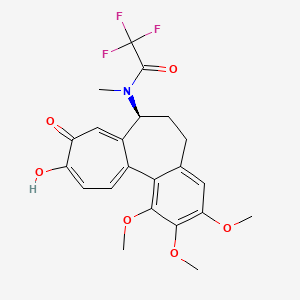

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)

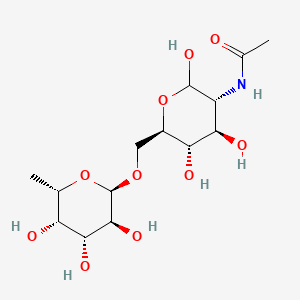

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)